molecular formula C4BrF8NO B14344252 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine CAS No. 104550-50-7

4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine

Cat. No.: B14344252
CAS No.: 104550-50-7
M. Wt: 309.94 g/mol
InChI Key: QJFYCFSQPLUAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine is a fluorinated organic compound. Compounds with fluorine atoms are often of interest due to their unique chemical properties, such as high electronegativity and the ability to form strong bonds with carbon. These properties can lead to applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine likely involves multiple steps, including the introduction of bromine and fluorine atoms into the oxazolidine ring. Typical reagents might include brominating agents (e.g., N-bromosuccinimide) and fluorinating agents (e.g., sulfur tetrafluoride).

Industrial Production Methods

Industrial production methods would need to be optimized for yield and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially forming oxazolidinone derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms, forming less substituted oxazolidines.

    Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents might include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxazolidinones, while substitution could produce a variety of functionalized oxazolidines.

Scientific Research Applications

Chemistry

In chemistry, fluorinated compounds are often used as intermediates in the synthesis of more complex molecules. The unique properties of fluorine can enhance the stability and reactivity of these intermediates.

Biology

Fluorinated compounds can be used in biological research to study enzyme mechanisms and protein interactions. The presence of fluorine can alter the biological activity of molecules, making them useful probes in biochemical studies.

Medicine

In medicine, fluorinated compounds are often used in drug design

Industry

In industry, fluorinated compounds are used in the production of materials with unique properties, such as high thermal stability and resistance to chemical attack. These materials can be used in coatings, lubricants, and other high-performance applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of multiple fluorine atoms could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,5,5-Pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine: Lacks the bromine atom, which might affect its reactivity and applications.

    4-Chloro-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine: Similar structure but with a chlorine atom instead of bromine, which could lead to different chemical properties and reactivity.

Uniqueness

The presence of both bromine and multiple fluorine atoms in 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine makes it unique. Bromine can participate in various substitution reactions, while fluorine atoms can enhance the compound’s stability and reactivity.

Properties

CAS No.

104550-50-7

Molecular Formula

C4BrF8NO

Molecular Weight

309.94 g/mol

IUPAC Name

4-bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine

InChI

InChI=1S/C4BrF8NO/c5-1(6)2(7,8)15-4(12,13)14(1)3(9,10)11

InChI Key

QJFYCFSQPLUAOY-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(N1C(F)(F)F)(F)F)(F)F)(F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.